molecular formula C6H4BrIO B1279099 4-Bromo-2-iodophenol CAS No. 207115-22-8

4-Bromo-2-iodophenol

Cat. No. B1279099
M. Wt: 298.9 g/mol
InChI Key: UXIULWIJWDJDQD-UHFFFAOYSA-N
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Patent
US06822101B2

Procedure details

4-Bromophenol (51.9 g, 0.30 mol) and N-iodosuccinimide (67.5 g, 0.30 mol) were combined in acetic acid (360 mL). The mixture was stirred briefly, treated with concentrated sulfuric acid (5 mL, 0.09 mol) and stirred at about 22° C. overnight. The mixture was poured into water (about 800 mL) with stirring to precipitate the product. The suspension was stirred for about 1 hour and filtered. The wet cake was washed with water (50 mL, 2×) and dried under reduced pressure at about 50° C. (80.9 g, 90%). MS-DEI (M+H)+ m/z at 298; 1H NMR (CDCl3 at 400 MHz) δ 5.28 (s,1H), 6.86 (d, 1H), 7.33 (dd, 1H), 7.75 (d, 1H); 13C NMR (CDCl3 at 100 MHz) δ 86.0, 112.8, 116.0, 132.7, 139.4, 153.7.
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
67.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
360 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[I:9]N1C(=O)CCC1=O.S(=O)(=O)(O)O.O>C(O)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([I:9])[CH:3]=1

Inputs

Step One
Name
Quantity
51.9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Two
Name
Quantity
67.5 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred briefly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at about 22° C. overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to precipitate the product
STIRRING
Type
STIRRING
Details
The suspension was stirred for about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The wet cake was washed with water (50 mL, 2×)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at about 50° C. (80.9 g, 90%)

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1)O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.